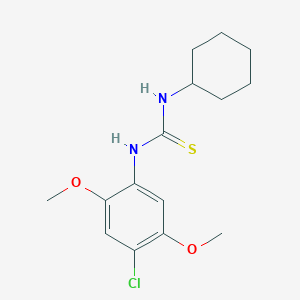
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea (CDCT) is a chemical compound that has been extensively studied for its potential applications in scientific research. CDCT belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves its interaction with the T-type calcium channels, which are present in the plasma membrane of various cell types. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea binds to the channel protein in a voltage-dependent manner, meaning that it only interacts with the channel when it is in the open or activated state. This binding results in the inhibition of calcium influx into the cell, which leads to a reduction in the intracellular calcium concentration. This, in turn, affects various cellular processes that are regulated by calcium, such as neurotransmitter release, hormone secretion, and muscle contraction.
Biochemical and Physiological Effects
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to have a number of biochemical and physiological effects in different tissues and organs. In the nervous system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to reduce the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. In the endocrine system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to inhibit the secretion of hormones such as insulin, glucagon, and prolactin, which are involved in the regulation of metabolism and reproductive function. In the cardiovascular system, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been shown to relax the smooth muscle of blood vessels, which can lead to a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has several advantages as a tool for scientific research. It is a selective blocker of T-type calcium channels, which allows for the specific investigation of the role of these channels in different biological processes. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has some limitations as well. It has a relatively low potency compared to other calcium channel blockers, which means that high concentrations may be required to achieve the desired effect. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea also has a short half-life in vivo, which limits its usefulness for long-term studies.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. One area of interest is the development of more potent and selective T-type calcium channel blockers based on the structure of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea. Another direction is the investigation of the role of T-type calcium channels in different disease states, such as epilepsy, pain, and hypertension. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea may also have potential as a therapeutic agent for these conditions, although further studies are needed to evaluate its efficacy and safety. Finally, the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea as a tool for investigating the role of calcium channels in stem cell differentiation and regeneration is an area of emerging interest.
Synthesemethoden
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyclohexylisothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of the aniline, followed by cyclization to form the thiourea ring. The resulting 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea is obtained as a white crystalline solid with a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been investigated for its potential applications in various areas of scientific research. One of the most promising areas is its use as a tool for studying the role of calcium channels in biological systems. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea has been found to selectively block T-type calcium channels, which are involved in the regulation of neuronal excitability, hormone secretion, and smooth muscle contraction. By blocking these channels, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea can be used to investigate the physiological and pathological functions of calcium channels in different tissues and organs.
Eigenschaften
Produktname |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
|---|---|
Molekularformel |
C15H21ClN2O2S |
Molekulargewicht |
328.9 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H21ClN2O2S/c1-19-13-9-12(14(20-2)8-11(13)16)18-15(21)17-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H2,17,18,21) |
InChI-Schlüssel |
IJLWNSCIAWXYFB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCC2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)





![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)




![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)
